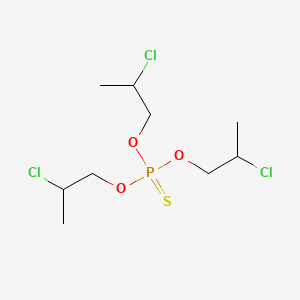

Tris(2-chloropropyl) thiophosphate

Description

Historical Perspectives and Contemporary Relevance in Industrial Applications

Organophosphate esters (OPEs), the chemical family to which Tris(chloropropyl) phosphate (B84403) (TCPP) belongs, gained prominence as manufacturers sought alternatives to polybrominated diphenyl ethers (PBDEs), a class of brominated flame retardants that faced regulatory phase-outs due to environmental and health concerns in the mid-2000s. nih.gov OPEs are valued for their low production cost and compatibility with a wide range of polymers. wikipedia.org

TCPP is primarily used as an additive flame retardant, meaning it is physically mixed with a material rather than chemically bonded to it. nih.govcopernicus.org This property makes it susceptible to leaching and volatilizing into the environment over time. nih.govwikipedia.org Its principal application is in flexible and rigid polyurethane foams, which are used extensively in furniture, insulation, and automotive seating. wikipedia.orgatamanchemicals.comdataintelo.com Beyond polyurethane, TCPP is also utilized in the production of polyvinyl chloride (PVC), ethylene-vinyl acetate (B1210297) (EVA), phenolic and epoxy resins, textiles, coatings, adhesives, and sealants. wikipedia.orgatamanchemicals.comdataintelo.com The compound's effectiveness in reducing flammability has made it a critical component for meeting fire safety standards in numerous consumer and construction products. marketresearchintellect.comnih.gov

Global Production Trends and Usage Patterns

The use of OPEs, including TCPP, has increased significantly following the restrictions placed on PBDEs. tandfonline.com In the United States, the production volume of TCPP was approximately 54 million pounds (about 24,500 metric tons) in 2012. nih.govnih.gov Globally, the market for TCPP has shown consistent growth. Market analyses from 2023 valued the global TCPP market at approximately USD 460 million, with projections expecting it to reach USD 720 million by 2032, reflecting a compound annual growth rate (CAGR) of over 5%. dataintelo.comopenpr.com Another report suggests a CAGR of over 6% by 2030. marketresearchintellect.com

This rising demand is driven by stringent fire safety regulations, particularly in the construction, automotive, and electronics industries. dataintelo.com The Asia-Pacific region, especially China and India, is the fastest-growing market for TCPP consumption due to rapid industrialization and infrastructure development. marketresearchintellect.com The construction industry is a primary end-user, incorporating TCPP into insulation and other building materials to enhance fire resistance. dataintelo.com It is also proposed as a replacement for other chlorinated flame retardants like tris(2-chloroethyl) phosphate (TCEP). nih.gov

Interactive Table: Industrial Applications of Tris(chloropropyl) phosphate (TCPP)

| Industry | Application | Product Examples |

| Construction | Flame retardant in insulation and building materials | Rigid and flexible polyurethane foams, coatings, adhesives, sealants |

| Furniture | Flame retardant in foam | Upholstered furniture, mattresses |

| Automotive | Flame retardant in interior components | Automotive seating, interior trim |

| Electronics | Flame retardant in casings and components | Electronic products |

| Textiles | Flame retardant in back-coating formulations | Carpets, upholstery fabric |

| Plastics | Plasticizer and flame retardant | Polyvinyl chloride (PVC), Ethylene-vinyl acetate (EVA) |

Isomeric Considerations and Structural Analogues in Environmental Studies

A critical aspect of understanding TCPP is recognizing that it is not a single chemical entity but a mixture of isomers. nih.govnih.gov Commercial TCPP is produced through the reaction of phosphoryl chloride with propylene (B89431) oxide, resulting in a mixture of four primary isomers. wikipedia.orgnih.gov The composition of this mixture can vary between manufacturers. nih.gov The analysis and reporting of individual isomers are crucial for accurately assessing the sources, transport, and fate of TCPP in the environment. nih.gov

The most abundant isomer in commercial products is tris(1-chloro-2-propyl) phosphate, also known as tris(2-chloro-1-methylethyl) phosphate or TCiPP, which typically constitutes 50% to 85% of the mixture. nih.govnih.gov Environmental studies have shown that the isomeric ratios can change after release into the environment; for instance, rainwater may be enriched in the more volatile TCiPP isomer compared to the technical mixture. nih.gov

A key structural analogue of TCPP is Tris(2-chloroethyl) phosphate (TCEP) . copernicus.org TCEP is another chlorinated organophosphate flame retardant that has been used in similar applications. wikipedia.orgtaylorandfrancis.com However, due to its own set of toxicological concerns, its use has been increasingly replaced by TCPP, which is considered a safer alternative in some contexts. wikipedia.org Other related compounds and metabolites studied in environmental and biological samples include bis(1-chloro-2-propyl)phosphate (BCPP) and bis(2-chloroisopropyl)1-carboxyethyl phosphate (BCPCP). nih.govresearchgate.net The study of these various isomers and analogues is essential for a comprehensive understanding of the environmental footprint of this class of flame retardants. cdc.gov

Interactive Table: Isomers in Commercial Tris(chloropropyl) phosphate (TCPP) Mixtures

| Isomer Name | Common Synonym(s) | CAS Registry Number | Percentage in Commercial Products (w/w) |

| Tris(1-chloro-2-propyl) phosphate | Tris(2-chloro-1-methylethyl) phosphate; TCiPP | 13674-84-5 | 50% - 85% |

| Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate | Bis(1-chloro-2-propyl) 2-chloro-1-propyl phosphate | 76025-08-6 | 15% - 40% |

| Bis(2-chloropropyl) 2-chloroisopropyl phosphate | 2-Chloro-1methylethylbis(2-chloropropyl) phosphate | 76649-15-5 | <15% |

| Tris(2-chloropropyl) phosphate | Tris(2-chloro-1-propyl) phosphate | 6145-73-9 | <1% |

| Source: nih.govnih.gov |

Structure

3D Structure

Properties

CAS No. |

33712-72-0 |

|---|---|

Molecular Formula |

C9H18Cl3O3PS |

Molecular Weight |

343.6 g/mol |

IUPAC Name |

tris(2-chloropropoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C9H18Cl3O3PS/c1-7(10)4-13-16(17,14-5-8(2)11)15-6-9(3)12/h7-9H,4-6H2,1-3H3 |

InChI Key |

WWKDGLRDWDSGLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(COP(=S)(OCC(C)Cl)OCC(C)Cl)Cl |

Origin of Product |

United States |

Environmental Occurrence and Distribution Dynamics

Spatial and Temporal Distribution in Geochemical Reservoirs

There is currently no available scientific information to characterize the spatial and temporal distribution of Tris(2-chloropropyl) thiophosphate in any geochemical reservoir.

Atmospheric Compartmentalization and Long-Range Transport Potential

No studies were found that have detected or quantified this compound in the atmospheric compartment. Consequently, there is no data on its atmospheric concentrations, potential for long-range transport, or deposition patterns.

Aquatic Environmental Presence: Surface Waters, Groundwater, and Sediments

Scientific literature lacks any specific data on the presence of this compound in aquatic environments.

There are no available research findings documenting the detection or concentration of this compound in freshwater systems, including rivers, lakes, or sources of drinking water.

No data has been published on the occurrence of this compound in estuarine or oceanic water columns.

There is no available information regarding the presence or concentrations of this compound in the effluents or sludge of wastewater treatment plants.

Terrestrial Environments: Soil and Indoor/Outdoor Dust Accumulation

No studies have been identified that report on the accumulation of this compound in soil or in indoor or outdoor dust.

Data Tables

Due to the absence of quantitative data in the reviewed scientific literature for this compound, no data tables can be generated.

No Information Found for this compound

Following a comprehensive search of scientific literature and environmental data, no information was found regarding the environmental occurrence and distribution dynamics of the chemical compound This compound .

The search aimed to gather data for the following specific areas as requested:

Biosphere Detection and Systemic Uptake

Bioaccumulation in Aquatic and Terrestrial Organisms

Presence in Environmental Biomonitoring Samples

Release Mechanisms from Commercial Products

Volatilization and Leaching Phenomena

Migration Dynamics from Polymeric Matrices

Industrial and Domestic Waste Stream Contributions

It is crucial to distinguish This compound from the similarly named but chemically distinct compound, Tris(2-chloropropyl) phosphate (B84403) (TCPP) . The "thiophosphate" designation indicates the presence of a sulfur atom bonded to the phosphorus center, whereas a "phosphate" contains an oxygen atom in that position. This structural difference results in distinct chemical and physical properties, meaning that data for TCPP cannot be used to describe the environmental behavior of this compound.

The search results consistently provided information on TCPP and other chlorinated organophosphate flame retardants, but none specifically addressed the thiophosphate analogue. This suggests that this compound is either not in widespread commercial use, not a known environmental contaminant, or is not documented in available scientific and environmental databases under this name.

Therefore, the requested article focusing solely on the environmental aspects of this compound cannot be generated at this time due to the absence of relevant data.

Environmental Fate and Transformation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For TCPP, these pathways include hydrolysis, photochemical reactions, and advanced oxidation processes.

Tris(2-chloropropyl) phosphate (B84403) is characterized by its high hydrolytic stability, meaning it does not readily break down in water. It is generally insoluble in water but soluble in most organic solvents. This stability is a key property for its industrial applications but also contributes to its persistence in aquatic environments.

While TCPP is not effectively removed by UV irradiation alone, it can be degraded through photochemical processes, particularly in the presence of other reactive species. nih.gov Studies employing ultraviolet (UV) light in combination with oxidizing agents like hydrogen peroxide (H₂O₂) or persulfate have demonstrated the effective degradation of TCPP. nih.govnih.gov These processes, known as advanced oxidation processes, utilize UV light to generate highly reactive radicals that drive the transformation of the compound. For instance, the UV/persulfate technique has been shown to degrade TCPP, with the reaction following pseudo-first-order kinetics. nih.gov

Advanced Oxidation Processes (AOPs) are highly effective in degrading persistent organic pollutants like TCPP. These methods generate powerful oxidizing agents, primarily hydroxyl radicals (•OH), that can break down the complex structure of the molecule.

The reaction with hydroxyl radicals is a primary degradation pathway for TCPP in AOPs. In the UV/H₂O₂ process, TCPP is effectively degraded, and the reaction follows pseudo-first-order kinetics. nih.gov The main degradation pathway is initiated by OH-radical-induced hydroxylation. nih.gov During this process, a significant portion of the organic carbon in TCPP can be mineralized, with chloride and phosphate ions being released as byproducts. nih.gov

The efficiency of this degradation can be influenced by various water quality parameters, including pH and the presence of other substances like bicarbonate ions, nitrate (B79036) ions, and humic acid. nih.gov

Table 1: Reaction Rate Constants for TCPP Degradation

| Oxidation Process | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|

| UV/H₂O₂ | Second-order rate constant of 4.35 (±0.13) × 10⁸ M⁻¹ s⁻¹ for the reaction between TCPP and OH radical | Competition kinetics with nitrobenzene (B124822) as a reference compound | nih.gov |

Advanced Oxidation Processes (AOPs)-Mediated Degradation Kinetics

Electrochemical Oxidation Pathways

Electrochemical oxidation has proven to be an effective method for the degradation and detoxification of TCPP in water. This process can achieve a high degradation efficiency, with studies showing over 98% elimination of the compound. The degradation follows pseudo-first-order kinetics. The primary mechanism in this process is the action of hydroxyl radicals (•OH), which are responsible for the vast majority of the degradation.

The process involves the transformation of TCPP into several intermediate products through oxidation, dichlorination, and hydrolysis reactions. Importantly, studies have shown that the ecological toxicity of the water decreases as the electrochemical oxidation proceeds, indicating that the degradation products are less harmful than the parent compound. The presence of other substances in the water, such as chloride, humic acid, nitrate, and bicarbonate ions, can influence the efficiency of the degradation in a concentration-dependent manner.

Biotic Transformation Mechanisms

While TCPP is known for its persistence and resistance to traditional biological water treatments, specific microorganisms have been identified that can biodegrade it. nih.gov One such organism is the novel bacterial strain Amycolatopsis sp. FT-1, which has been shown to be an efficient degrader of tris-(2-chloroisopropyl) phosphate (a major isomer of TCPP). flemingcollege.cadocumentsdelivered.com

This biodegradation process can achieve 100% degradation under optimal conditions of glucose concentration, TCPP concentration, pH, and temperature. flemingcollege.cadocumentsdelivered.com The mechanism involves the transformation of TCPP into diester, monoester, and ketone products. This occurs through two primary actions: hydrolysis, carried out by phosphoesterase enzymes, and oxidation, which is mediated by proteins involved in a bio-Fenton reaction. flemingcollege.cadocumentsdelivered.com

Furthermore, the bacterium exhibits adaptive responses to the stress induced by TCPP, up-regulating proteins involved in defending against oxidative damage and proteotoxic stress. flemingcollege.cadocumentsdelivered.com Crucially, toxicological assessments have shown that the biotoxicity of TCPP is significantly reduced following its biodegradation by Amycolatopsis sp. FT-1, indicating that the resulting metabolites are less toxic than the original compound. flemingcollege.cadocumentsdelivered.com

Identification and Characterization of Transformation Products

The degradation of TCPP results in the formation of various transformation products, including both organic intermediates and inorganic byproducts. Identifying these products is essential for understanding the complete degradation pathway and assessing any potential risks associated with the intermediates.

The primary pathway of TCPP degradation involves the sequential hydrolysis of the phosphate ester bonds. This leads to the formation of a series of organic degradates. Research has identified several key intermediate species through techniques like high-resolution mass spectrometry. epa.gov

The main organic intermediates identified during TCPP degradation are:

Bis(2-chloropropyl) phosphate (BCPP): Formed after the loss of one 2-chloropropyl group. nih.gov

Mono(2-chloropropyl) phosphate (MCPP): Formed after the loss of a second 2-chloropropyl group. nih.gov

Further oxidation and hydrolysis can lead to other transformation products. For example, studies on the electrochemical oxidation of TCPP, which can mimic some biotic oxidation processes, have identified several other hydroxylated and dichlorinated intermediates. epa.govbohrium.com

Below is a table summarizing some of the identified organic transformation products of TCPP from various degradation studies.

| Transformation Product Name | Molecular Formula | Degradation Process | Reference |

| Bis(2-chloropropyl) phosphate | C₆H₁₃Cl₂O₄P | Microbial Biodegradation | nih.gov |

| Mono(2-chloropropyl) phosphate | C₃H₈ClO₄P | Microbial Biodegradation | nih.gov |

| Hydroxylated TCPP derivative | C₉H₁₈Cl₃O₅P | Electrochemical Oxidation | bohrium.com |

| Dichlorinated TCPP derivative | C₉H₁₇Cl₂O₅P | UV/H₂O₂ Oxidation | epa.gov |

| Dichlorinated TCPP derivative | C₉H₁₇Cl₂O₆P | Electrochemical Oxidation | epa.govbohrium.com |

| Monochlorinated TCPP derivative | C₆H₁₂ClO₆P | Electrochemical Oxidation | bohrium.com |

| Monochlorinated TCPP derivative | C₃H₈ClO₅P | Electrochemical Oxidation | bohrium.com |

This table is interactive. Click on the headers to sort.

Complete degradation, or mineralization, of TCPP results in the release of its constituent inorganic elements. The breakdown of the organic structure leads to the liberation of chloride (Cl⁻) and phosphate (PO₄³⁻) ions into the environment. nih.govnih.gov

The release of these inorganic byproducts is a key indicator of the extent of TCPP mineralization. For example, during the UV/H₂O₂ degradation of TCPP, recoveries of 96% for chlorine and 50% for phosphorus were observed, indicating significant, though not entirely complete, mineralization. nih.gov Similarly, photocatalytic degradation studies have also confirmed the release of PO₄³⁻ and Cl⁻ as TCPP is broken down into smaller molecules and eventually carbon dioxide and water. nih.gov

The monitoring of these inorganic ions provides valuable data on the efficiency of different degradation processes and the final fate of the TCPP molecule in the environment.

Ecological Interactions and Environmental Risk Profiling

Biological Responses in Aquatic Ecosystems

The introduction of Tris(2-chloropropyl) thiophosphate into aquatic ecosystems can elicit a range of biological responses, from effects on microorganisms to impacts on the physiology and development of higher organisms like fish.

The impact of this compound and its related compounds on lower trophic level organisms is a critical area of study, as these organisms form the base of aquatic food webs.

Algae: Studies on the effects of a similar compound, tris(chloropropyl) phosphate (B84403) (TCPP), have shown that it can adversely affect the growth of various microalgae species. mdpi.com Freshwater species like Chlorococcum sp. and marine algae such as Dunaliella tertiolecta and Tisochrysis lutea have demonstrated sensitivity to TCPP exposure. mdpi.com While some research suggests that another related compound, tris(2-chloroethyl) phosphate (TCEP), has little toxicity to algae, it shows significant toxic action on daphnia and fish. researchgate.net

Protozoa: Research on the protozoan Tetrahymena thermophila has revealed that exposure to TCEP can lead to a decrease in population, cell viability, number of cilia, and cell size in a time- and dose-dependent manner. nih.gov This suggests that high concentrations of TCEP could affect the growth and reproduction of these organisms by down-regulating genes associated with essential cellular processes. nih.gov

Invertebrates: The nematode Caenorhabditis elegans has been used to evaluate the neurotoxic effects of TCEP and TCPP. nih.gov Sublethal doses of these compounds were found to inhibit body length and reduce lifespans. nih.gov Furthermore, exposure led to a significant decline in locomotor frequency, including body bending and head thrashing, indicating potential neurotoxicity. nih.gov In the marine rotifer Brachionus plicatilis, the presence of polystyrene microplastics was found to alleviate the toxicity of TCEP, challenging the common perception that microplastics always aggravate the toxicity of co-existing pollutants. nih.gov

Table 1: Effects of this compound and Related Compounds on Lower Trophic Level Organisms

| Organism Type | Species | Compound | Observed Effects |

|---|---|---|---|

| Algae | Chlorococcum sp., Dunaliella tertiolecta, Tisochrysis lutea | TCPP | Adversely affected growth rates. mdpi.com |

| Protozoa | Tetrahymena thermophila | TCEP | Decreased population, cell viability, number of cilia, and cell size. nih.gov |

| Invertebrate | Caenorhabditis elegans | TCEP/TCPP | Inhibited body length, reduced lifespan, and locomotor deficits. nih.gov |

| Invertebrate | Daphnia magna | TCEP | Significant toxic action, affecting growth, reproduction, and survival. researchgate.netdntb.gov.ua |

| Invertebrate | Brachionus plicatilis | TCEP | Polystyrene microplastics alleviated toxicity. nih.gov |

The effects of this compound and its analogs on fish are a significant concern, with research indicating impacts on various physiological and developmental processes.

Exposure to these compounds can lead to a variety of organ-specific damages and molecular-level changes in fish.

Gills: Exposure of juvenile yellow catfish (Pelteobagrus fulvidraco) to TCEP resulted in pronounced damage to gill structures. nih.gov Gene transcription analysis indicated that TCEP stress could increase the demand for ion transport in the gills and stimulate an immune response, potentially inducing apoptosis through a p53-Bax pathway and a caspase-dependent pathway. nih.gov

Liver: In zebrafish (Danio rerio), TCEP exposure has been shown to cause hepatic tissue lesions and alterations in liver-injury-specific markers. nih.gov The hepatotoxic effects may be exerted by disrupting the hypothalamic-pituitary-thyroid (HPT) and gut-liver axes, leading to hepatic inflammation and oxidative stress. nih.gov Furthermore, studies in avian hepatocytes have shown that TDCPP and TCPP can alter the mRNA expression of genes related to metabolism, the thyroid hormone pathway, lipid regulation, and growth. researchgate.net

Brain: Chronic exposure of zebrafish to TCEP has been found to induce oxidative stress and marked pathological changes in the brain. nih.gov This includes a decrease in the activities of antioxidant enzymes and inhibition of acetylcholinesterase (AChE) activity. nih.gov Histopathological changes observed include cytoplasmic vacuolation, inflammatory cell infiltration, and degenerated neurons. nih.gov

Molecular Mechanisms: At the molecular level, TCEP exposure in juvenile yellow catfish affected the antioxidant capacity of the liver and gills. nih.gov It was suggested that CYP1A1 might be involved in the phase I metabolism of TCEP in the liver. nih.gov In human hepatic cells, TCPP was found to cause a significant increase in reactive oxygen species (ROS) production and up-regulation of Bcl-2 family-encoding genes, indicating a disturbance in cell growth, metabolism, and signal transduction. nih.gov

Table 2: Organ-Specific Responses and Molecular Mechanisms in Fish Exposed to this compound and Related Compounds

| Organ | Species | Compound | Observed Effects | Molecular Mechanisms |

|---|---|---|---|---|

| Gills | Yellow Catfish | TCEP | Pronounced structural damage. nih.gov | Increased demand for ion transport, stimulated immune response, potential apoptosis via p53-Bax and caspase pathways. nih.gov |

| Liver | Zebrafish | TCEP | Hepatic tissue lesions, altered injury markers. nih.gov | Disruption of HPT and gut-liver axes, hepatic inflammation, oxidative stress. nih.gov |

| Liver | Avian Hepatocytes | TDCPP/TCPP | Altered mRNA expression. researchgate.net | Changes in genes for metabolism, thyroid hormone pathway, lipid regulation, and growth. researchgate.net |

| Brain | Zebrafish | TCEP | Oxidative stress, pathological changes. nih.gov | Decreased antioxidant enzymes, inhibited AChE activity. nih.gov |

| Multiple | Juvenile Yellow Catfish | TCEP | Decreased survival, body weight, and growth rate. nih.gov | Affected antioxidant capacity in liver and gills, potential involvement of CYP1A1 in metabolism. nih.gov |

| Cells | Human Hepatic Cells | TCPP | Increased ROS production. nih.gov | Up-regulation of Bcl-2 family genes, disturbance in cell growth, metabolism, and signal transduction. nih.gov |

Exposure to these organophosphate flame retardants has been linked to significant behavioral changes and impaired movement in aquatic organisms.

Locomotor Deficits: In the nematode C. elegans, exposure to TCEP and TCPP led to a reduction in crawling speed and the frequency of bending oscillations, indicative of locomotor deficits. nih.gov These effects are described as Parkinsonian-like movement impairments. nih.gov

Neurobehavioral Toxicity: Zebrafish larvae exposed to TCPP have been shown to exhibit neurobehavioral toxicity. mdpi.com Even at low concentrations, TCEP exposure can alter the transcription of genes related to nervous system development in zebrafish embryos. researchgate.net Chronic exposure to TCEP can also lead to significant changes in dopamine (B1211576) and 5-HT levels in the brain of zebrafish. researchgate.net

Impacts on Higher Aquatic Organisms (e.g., Fish Physiology and Development)

Interactions with Co-Contaminants and Environmental Stressors (e.g., Nanoplastics)

The environmental impact of this compound can be influenced by its interaction with other pollutants and environmental factors.

Nanoplastics and Microplastics: The presence of polystyrene microplastics has been observed to promote the photodegradation of TCEP in aqueous environments. nih.gov Aged polystyrene microplastics, in particular, significantly enhance this degradation due to the increased generation of reactive oxygen species (ROS). nih.gov However, some of the interaction products formed during this process may be more toxic than TCEP itself, indicating a potential underestimation of the transformation risk. nih.gov Conversely, in the marine rotifer Brachionus plicatilis, polystyrene microplastics were found to alleviate the toxicity of TCEP, suggesting that the interaction between microplastics and co-contaminants can be complex and species-dependent. nih.gov

Methodologies for Ecological Risk Assessment

Assessing the ecological risk of this compound and its related compounds involves a variety of methodologies to determine their potential harm to the environment.

Risk Evaluation Frameworks: Regulatory bodies like the U.S. Environmental Protection Agency (EPA) conduct risk evaluations for chemicals like TCEP. epa.gov These evaluations assess the impact on aquatic and terrestrial species to determine if the chemical poses an unreasonable risk. epa.gov The EPA's draft risk evaluation for TCEP, for instance, considers hazards, exposure, magnitude of risk, and exposed populations. epa.gov

Toxicity Data Analysis: Ecological risk assessments rely on the analysis of acute and chronic toxicity data for various aquatic organisms, including fish and aquatic invertebrates. frontiersin.org Joint probability curves can be used to model the ecological risk in surface waters, considering different toxicity endpoints such as survival, development, and neurotoxicity. frontiersin.org

Organism-Specific Bioassays: A range of bioassays using different trophic level organisms are employed to assess toxic and genotoxic effects. mdpi.com For example, the CBMN assay in human lymphocytes and growth inhibition tests in microalgae and bacteria are used to evaluate the potential risks of TCPP. mdpi.com

International Programs: The International Programme on Chemical Safety (IPCS), a joint venture of several international organizations, establishes the scientific basis for assessing the risk of chemicals to human health and the environment through international peer review processes. who.int

A thorough review of scientific literature reveals a significant scarcity of specific information regarding the advanced analytical methodologies for the chemical compound This compound . The available research predominantly focuses on its phosphate analog, Tris(2-chloropropyl) phosphate (TCPP), and a related compound, Tris(2-chloroethyl) phosphate (TCEP).

Due to the lack of dedicated studies on the analytical detection and monitoring of this compound, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline focusing solely on this specific compound. The methods for sample preparation, extraction, chromatographic separation, and spectrometric detection have been extensively developed for TCPP and other organophosphate flame retardants nih.govwho.intnih.govresearchgate.netnih.gov, but this information cannot be directly and accurately applied to the thiophosphate variant without dedicated research and validation.

Extensive data exists for the analytical methodologies applied to the more common Tris(2-chloropropyl) phosphate (TCPP) nih.govmdpi.comnih.govnih.govwikipedia.orgresearchgate.net. Should you be interested in an article on this widely studied compound, the requested detailed outline on advanced analytical methodologies could be comprehensively addressed. Please advise if you would like to proceed with an article focused on Tris(2-chloropropyl) phosphate (TCPP) instead.

Advanced Analytical Methodologies for Environmental Monitoring and Trace Detection

Spectrometric Detection and Structural Elucidation

Mass Spectrometry (MS) Applications: Quadrupole and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry, particularly when coupled with chromatographic separation, is a cornerstone for the analysis of TCPP. Quadrupole mass spectrometers are frequently used as mass analyzers in both single MS and tandem MS (MS/MS) configurations for their reliability and cost-effectiveness.

Gas chromatography-mass spectrometry (GC-MS) is a widely applied technique for TCPP analysis. In single quadrupole MS, the instrument scans a range of mass-to-charge (m/z) ratios to detect ions corresponding to the target analyte. For more definitive identification and quantification, especially in complex matrices, full-scan GC-MS can be used to identify the different TCPP isomers based on their elution order and mass spectra. nih.gov

Tandem mass spectrometry (MS/MS) offers enhanced selectivity and sensitivity by performing two stages of mass analysis. In a typical LC-MS/MS method, the first quadrupole (Q1) selects a specific precursor ion (e.g., the protonated molecule [M+H]+ of a TCPP isomer). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the third quadrupole (Q3). This process, known as selected reaction monitoring (SRM), significantly reduces background noise and matrix interference. An LC-MS/MS method was qualified to quantify isomers of a TCPP metabolite, bis(2-chloroisopropyl) 1-carboxyethyl phosphate (B84403) (BCPCP), in rat and mouse plasma, demonstrating the power of this technique for biological monitoring. nih.gov The combination of GC-MS and LC-MS based metabolomics has also been used to validate that TCPP induces metabolic reprogramming in E. coli. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Unknown Identification (e.g., LC-qTOF/MS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of unknown compounds, such as metabolites or environmental transformation products of TCPP, for which analytical standards may not exist. Instruments like the quadrupole time-of-flight (qTOF) mass spectrometer provide high mass accuracy (typically <5 ppm error), enabling the determination of elemental compositions for unknown ions. csic.es

Liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-qTOF-MS) has been effectively used to identify Phase I and Phase II metabolites of TCPP. researchgate.net In such studies, researchers incubated TCPP with human liver microsomes and cytosol. Using a suspect-screening approach with LC-qTOF-MS, they successfully identified known biomarkers like bis(1-chloro-2-propyl) hydrogen phosphate (BCIPP) and 1-hydroxy-2-propyl bis(1-chloro-2-propyl) phosphate (BCIPHIPP), as well as other potential metabolites. researchgate.net The high resolving power and accurate mass data allow for the confident assignment of molecular formulas to detected peaks, which is the critical first step in structure elucidation. csic.es

Below is a table summarizing typical instrument parameters for the analysis of Tris(2-chloropropyl) phosphate using LC-ESI-qTOF.

| Parameter | Value |

| Instrument | Exploris 240 Thermo Scientific |

| Instrument Type | LC-ESI-QFT |

| Ionization Mode | Positive (ESI) |

| Fragmentation Mode | HCD (Higher-Energy C-trap Dissociation) |

| Collision Energy | 15-45% (nominal) |

| Precursor m/z | 327.0081 |

| Precursor Adduct | [M+H]+ |

| Chromatography Column | XBridge C18, 3.5 µm, 2.1x50 mm |

| Table 1: Example HRMS parameters for Tris(2-chloropropyl) phosphate analysis. nih.govmassbank.eu |

Isomeric Separation and Quantification Method Development

A significant challenge in TCPP analysis is the separation and individual quantification of its isomers. Technical TCPP is a complex mixture, primarily consisting of four structural isomers. nih.govnih.gov A 2017 study identified these isomers based on their elution order on a non-polar GC column:

tris(2-chloro-1-methylethyl) phosphate (also known as TCiPP or TCPP1)

bis(2-chloro-1-methylethyl) (2-chloropropyl) phosphate (TCPP2)

bis(2-chloropropyl)(2-chloro-1-methylethyl) phosphate (TCPP3)

tris(2-chloropropyl) phosphate (TCPP4) nih.gov

The relative abundance of these isomers can vary, but a typical composition of technical TCPP is detailed in the table below.

| Isomer | Average Abundance (%) | Standard Deviation |

| TCPP1 | 71 | 1 |

| TCPP2 | 26 | 0.4 |

| TCPP3 | 3 | 0.5 |

| TCPP4 | 0.1 | 0.02 |

| Table 2: Relative abundance of TCPP isomers in a technical mixture. nih.gov |

Accurate quantification requires chromatographic methods that can separate these isomers. Research has shown that the mass spectral response factors for the different isomers are not equal. Specifically, the response factors for TCPP1 and TCPP2 were found to be significantly different from those for TCPP3 and TCPP4. nih.gov This finding indicates that using a single response factor for the entire technical mixture—a common practice—can lead to inaccurate quantification. Therefore, for precise results, it is crucial to develop methods that use individual response factors for each separated isomer. nih.gov

Method Validation and Performance Metrics

The validation of an analytical method is essential to ensure its reliability, accuracy, and precision for a specific application. A fully validated method was developed to quantify the most abundant isomer, tris(1-chloro-2-propyl)phosphate (TCPP-1), in rat and mouse plasma using gas chromatography with flame photometric detection (GC-FPD). nih.govnih.gov

The validation process assesses several key performance metrics:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. The GC-FPD method demonstrated excellent linearity with a correlation coefficient (r) of ≥ 0.99 over a concentration range of 5–70 ng/mL. nih.govnih.gov

Accuracy: The closeness of the measured value to the true value. It is often expressed as the relative error (RE). For the validated method, inter-day accuracy (RE) was ≤ ± –7.2%. nih.govnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD). The inter-batch precision (RSD) for the method was ≤27.5%. nih.govnih.gov

Limits of Quantitation (LOQ) and Detection (LOD): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be reliably detected. The method had a lower limit of quantitation (LLOQ) of approximately 5 ng/mL and a limit of detection of 0.9 ng/mL in female rat plasma. nih.govnih.gov

Recovery: The efficiency of the extraction process. The recovery of TCPP-1 from plasma was ≥77.0%, with a mean recovery greater than 85%. nih.gov

The table below summarizes the performance metrics from this validated method.

| Performance Metric | Result |

| Linearity (r) | ≥ 0.99 |

| Concentration Range | 5–70 ng/mL |

| Inter-day Accuracy (RE) | ≤ ± –7.2% |

| Inter-batch Precision (RSD) | ≤ 27.5% |

| Limit of Quantitation (LOQ) | ~5 ng/mL |

| Limit of Detection (LOD) | ~0.9 ng/mL |

| Mean Recovery | >85% |

| Table 3: Performance metrics for a validated GC-FPD method for TCPP-1 analysis in plasma. nih.govnih.gov |

Compound Names

| Abbreviation/Common Name | Chemical Name |

| TCPP | Tris(chloropropyl) phosphate |

| TCPP1 / TCiPP | tris(2-chloro-1-methylethyl) phosphate / tris(1-chloro-2-propyl)phosphate |

| TCPP2 | bis(2-chloro-1-methylethyl) (2-chloropropyl) phosphate |

| TCPP3 | bis(2-chloropropyl)(2-chloro-1-methylethyl) phosphate |

| TCPP4 | tris(2-chloropropyl) phosphate |

| BCPCP | bis(2-chloroisopropyl) 1-carboxyethyl phosphate |

| BCIPP | bis(1-chloro-2-propyl) hydrogen phosphate |

| BCIPHIPP | 1-hydroxy-2-propyl bis(1-chloro-2-propyl) phosphate |

| TBEP | tris(2-butoxyethyl) phosphate |

| TCEP | tris(2-chloroethyl) phosphate |

Environmental Remediation Technologies and Sustainable Management

Efficacy of Conventional Wastewater Treatment Processes and Limitations

The primary mechanism for the partial removal of TCPP in conventional treatment is not degradation but rather sorption to sewage sludge. psu.edunih.gov Due to its chemical properties, TCPP has a tendency to adsorb onto solid materials, leading to its accumulation in high concentrations in the sludge. One study found a mean TCPP concentration of 5100 ng/g (dry weight) in the sewage sludge of a German treatment plant. nih.gov Analysis of sludge from twenty other plants revealed concentrations ranging from 1000 to 20,000 ng/g (dry weight), indicating that sorption to sludge is a significant, though not complete, removal pathway. nih.gov

The low biodegradability of TCPP is a major limiting factor in its removal during conventional wastewater treatment. psu.edu Incubation experiments have shown that the compound is not significantly degraded, even over extended periods under various oxygen conditions. psu.edu This persistence means that the portion of TCPP that does not adsorb to sludge largely passes through the treatment process and is discharged in the effluent. For instance, a German study observed mean TCPP concentrations of 520 ng/L in the influent and 380 ng/L in the effluent, highlighting the compound's recalcitrance. nih.gov Similarly, a study in Romania found TCPP to be the predominant organophosphate flame retardant in both the influent (average 1301–1711 ng/L) and effluent (average 757–1299 ng/L) of five WWTPs, with removal efficiencies below 50%. nih.gov

The limitations of conventional wastewater treatment extend beyond low removal rates of specific persistent organic pollutants like TCPP. These systems are generally not designed to effectively remove many emerging contaminants, including pharmaceuticals, endocrine-disrupting compounds, and persistent organic pollutants. scribd.comfiveable.me The presence of such compounds can sometimes even disrupt the biological processes central to conventional treatment. fiveable.me Consequently, there is a growing recognition that advanced treatment methods are necessary to supplement or replace conventional processes to adequately protect receiving water bodies from the negative impacts of these chemical stressors. nih.gov

Table 1: TCPP Concentrations in a German Sewage Treatment Plant

| Sample Type | Mean Concentration |

|---|---|

| Influent Wastewater | 520 ng/L |

| Effluent Wastewater | 380 ng/L |

| Sewage Sludge (dry weight) | 5100 ng/g |

Data sourced from a study of a typical German sewage treatment plant. psu.edunih.gov

Advanced Remediation Technologies

Given the inefficiency of conventional wastewater treatment in removing Tris(2-chloropropyl) thiophosphate (TCPP), research has increasingly focused on advanced remediation technologies. These methods offer more effective means of degrading or capturing persistent organic pollutants like TCPP.

Advanced Oxidation Processes (AOPs) are a promising set of technologies for the degradation of recalcitrant organic compounds such as TCPP. AOPs generate highly reactive radicals, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic pollutants, ideally mineralizing them into harmless end products like carbon dioxide, water, and inorganic ions.

While specific studies on the application of all major AOPs directly to TCPP are not extensively detailed in the provided search results, the principles and effectiveness of these processes on similar organophosphate flame retardants, like Tris(2-chloroethyl) phosphate (B84403) (TCEP), provide strong evidence for their potential applicability to TCPP. For TCEP, AOPs have demonstrated high removal efficiencies. researchgate.net For instance, the Sono-Photo-Fenton process has been shown to achieve 99.5% Total Organic Carbon (TOC) removal for TCEP, significantly reducing the water's cytotoxicity. researchgate.net

Photocatalysis: This process involves the use of a semiconductor catalyst (like titanium dioxide, TiO₂) and a light source (e.g., UV) to generate hydroxyl radicals. While direct research on TCPP photocatalysis is not in the results, this method is a well-established AOP for organic pollutant degradation.

Electrochemical Oxidation: This technology utilizes an electric current to generate oxidizing species at the anode surface, either directly oxidizing the pollutant or producing reactive species like hydroxyl radicals from water electrolysis.

Fenton-like Reactions: The classic Fenton reaction involves hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals. Fenton-like processes may use other transition metals or activation methods. For the related compound TCEP, the Fenton process (Fe²⁺/H₂O₂) achieved a 93.06% TOC removal at optimal concentrations. researchgate.net Thermally activated persulfate (TAP), which generates sulfate (B86663) radicals (SO₄•⁻), another powerful oxidant, has also been shown to be effective, achieving over 90% removal of TCEP under optimized lab conditions and 56-65% removal in real-world water samples like sanitary sewage. nih.gov

These processes represent a significant step up from conventional biological treatments, which are largely ineffective against compounds like TCPP. researchgate.net

Adsorption is a physical process where a substance accumulates on the surface of a material (the adsorbent). This technology is effective for removing pollutants that are resistant to biological or chemical degradation. While conventional treatment relies on incidental sorption to sludge, the development of specialized adsorbents offers a more targeted and efficient removal method.

Biochar: Biochar is a carbon-rich material produced from the pyrolysis of biomass. Its high surface area, porous structure, and surface chemistry make it an effective adsorbent for various organic pollutants. Research into the use of biochar for the removal of organophosphate flame retardants is an active area, leveraging its potential as a low-cost and sustainable adsorbent. The specific efficacy of biochar for TCPP adsorption would depend on the biochar's properties (feedstock, pyrolysis temperature) and the water matrix.

The principle of using highly effective adsorbents is a key strategy for capturing persistent compounds like TCPP from water, preventing their release into the environment.

Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. While conventional activated sludge systems show poor degradation of TCPP, more targeted bioremediation strategies hold promise. psu.eduresearchgate.net

Microorganism-Based Degradation: This approach involves identifying and utilizing specific strains of bacteria or fungi that can degrade TCPP. Research has demonstrated that certain white-rot fungi can be effective in degrading chlorinated organophosphate flame retardants. For example, the fungus Trametes versicolor was able to remove 70% of the main isomer of TCPP. researchgate.net This suggests that specialized fungal bioreactors could be a viable treatment option. The degradation of chlorinated compounds like TCPP by these fungi appears to be dependent on the nutrient conditions, indicating that optimizing the treatment environment is crucial for success. researchgate.net

Bioreactor Systems: Developing specialized bioreactors that cultivate microorganisms with a known capacity for TCPP degradation could significantly enhance removal rates compared to the mixed microbial communities in conventional WWTPs. These systems could be designed to maintain optimal conditions (e.g., nutrient levels, oxygen concentration) for the specific degrading organisms, such as the white-rot fungi mentioned above. researchgate.net While studies on bacterial degradation of TCPP in activated sludge are limited, research on other organophosphates has shown that bacteria can be involved in their metabolism. nih.gov

Integrated and Hybrid Treatment Systems (e.g., Constructed Wetlands with Microelectrolysis)

Recognizing that no single technology may be universally effective or economically viable, integrated and hybrid systems are being explored. These systems combine different treatment processes to achieve higher and more consistent removal of a broad range of contaminants, including persistent ones like TCPP.

An example of such a system is the combination of constructed wetlands with microelectrolysis .

Constructed Wetlands: These are engineered systems that use natural processes involving wetland vegetation, soils, and their associated microbial assemblages to treat wastewater. They are generally low-cost and sustainable but may have limitations in removing highly recalcitrant compounds on their own.

Microelectrolysis: This process involves creating galvanic cells by combining materials like iron and carbon. When wastewater flows through this system, electrochemical reactions occur, which can degrade pollutants or enhance their biodegradability, making them more amenable to subsequent biological treatment in the wetland portion of the system.

Policy and Regulatory Implications for Environmental Release Control

The persistent nature and widespread detection of this compound (TCPP) in the environment, largely due to its incomplete removal in conventional wastewater treatment plants, necessitate a robust policy and regulatory framework. mdpi.comnih.gov The fact that conventional treatments are a major pathway for TCPP entering natural water bodies underscores the need for regulations that specifically address its discharge. mdpi.com

Current water quality standards, such as the European Union's Water Framework Directive, often find that a high percentage of surface water bodies fail to achieve "good ecological and chemical status," with chemical pollution from sources like WWTPs being a primary cause. nih.gov This highlights a gap in current regulations which may not adequately cover emerging contaminants like TCPP.

Therefore, policy implications point towards several key actions:

Stricter Effluent Limits: Establishing specific, legally enforceable discharge limits for TCPP from wastewater treatment plants. This would drive the adoption of the advanced remediation technologies discussed previously.

Source Control: Implementing policies to reduce or phase out the use of TCPP in consumer and industrial products where less hazardous alternatives are available. This would reduce the initial load of the chemical entering the waste stream.

Mandating Advanced Treatment: For WWTPs identified as significant sources of TCPP and other micropollutants, particularly those discharging into sensitive or small receiving waters, regulations could mandate the upgrading of facilities to include tertiary or advanced treatment processes. nih.gov

Sludge Management Regulations: Given that TCPP accumulates in sewage sludge, regulations for the disposal and application of this sludge are critical. nih.gov Policies must consider the potential for environmental contamination from sludge used as agricultural fertilizer and set limits for TCPP content to prevent transfer to soils and crops.

Enhanced Monitoring: Requiring routine monitoring of TCPP in WWTP influents, effluents, and sludge, as well as in receiving water bodies, to assess the effectiveness of treatment processes and regulatory measures.

The overarching goal of these policy and regulatory actions is to mitigate the environmental impact of TCPP by controlling its release at the source and ensuring its effective removal before discharge, thereby protecting aquatic ecosystems and public health.

Q & A

Q. How can Tris(2-chloropropyl) phosphate (TCPP) be reliably identified and quantified in environmental samples?

Methodological Answer: TCPP is commonly analyzed using gas chromatography coupled with mass spectrometry (GC-MS) or tandem MS (GC-MS/MS). For environmental matrices like wastewater or sludge, liquid-liquid extraction followed by silica gel cleanup is recommended to reduce matrix interference. A non-polar GC column (e.g., DB-5) can resolve TCPP isomers, with elution order aiding identification . Calibration standards should account for isomer variability (e.g., tris(1-chloro-2-propyl) phosphate vs. bis(2-chloro-1-methylethyl) derivatives) .

Q. What are the primary toxicity endpoints observed in model organisms exposed to TCPP?

Methodological Answer: Studies in Caenorhabditis elegans demonstrate locomotor deficits and dopaminergic neuron degeneration at concentrations ≥1 mg/L. Experimental protocols involve 24-72 hour exposure in liquid media, with endpoints quantified via thrashing assays and GFP-tagged neuronal imaging. Co-exposure with antioxidants (e.g., N-acetylcysteine) can elucidate oxidative stress contributions .

Q. What factors influence TCPP’s environmental persistence and detection in water systems?

Methodological Answer: TCPP’s low water solubility (~1.6 × 10³ mg/L) and high logKow (2.59) favor adsorption to organic matter in sludge. Hydrolysis is pH-dependent, with slower degradation under neutral conditions. Monitoring studies should prioritize wastewater treatment plant effluents and sediment cores, using solid-phase extraction (SPE) for pre-concentration .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer-specific toxicity data for TCPP?

Methodological Answer: Isomer variability (e.g., tris(1-chloro-2-propyl) vs. tris(2-chloro-1-methylethyl) phosphate) impacts bioactivity. Use preparative HPLC to isolate individual isomers, followed by in vitro assays (e.g., mitochondrial toxicity in SH-SY5Y cells). Statistical meta-analysis of existing datasets should account for isomer composition, as commercial TCPP is often a mixture (~66% tris(1-chloro-2-propyl)) .

Q. What molecular mechanisms underlie TCPP-induced neurotoxicity in dopaminergic systems?

Methodological Answer: Transcriptomic profiling in C. elegans reveals dysregulation of cat-2 (tyrosine hydroxylase) and dop-1 (dopamine receptor). Mechanistic studies require RNAi knockdowns or CRISPR mutants to validate targets. Complementary in vitro models (e.g., primary murine neurons) should measure reactive oxygen species (ROS) and mitochondrial membrane potential via fluorescent probes .

Q. What analytical challenges arise in quantifying TCPP in complex biological matrices, and how can they be mitigated?

Methodological Answer: Plasma or tissue samples require accelerated solvent extraction (ASE) with dichloromethane:acetone (1:1). Matrix effects in GC-MS/MS can be minimized using isotope-labeled internal standards (e.g., deuterated TCPP). Limit of detection (LOD) optimization via large-volume injection (LVI) or heart-cutting 2D-GC is critical for low-concentration biomonitoring .

Q. How do hydrolysis pathways of TCPP vary under environmental vs. physiological conditions?

Methodological Answer: Hydrolysis kinetics differ markedly: abiotic degradation in water follows pseudo-first-order kinetics (t½ ~150 days at pH 7), while enzymatic cleavage in hepatic microsomes occurs faster. Use LC-QTOF-MS to identify metabolites (e.g., diesters or chloropropanol derivatives). Comparative studies should employ simulated gastric fluid (pH 1.2) vs. freshwater mesocosms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.